3-Cyano-4-methylbenzenesulfonamide
Overview
Description
3-Cyano-4-methylbenzenesulfonamide is a chemical compound with the molecular weight of 196.23 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including this compound, has been studied in the context of creating anticancer and antimicrobial agents . The process involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold . Another study discusses the ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8N2O2S/c1-6-2-3-8 (13 (10,11)12)4-7 (6)5-9/h2-4H,1H3, (H2,10,11,12) . For a more detailed analysis, tools like MolView or ChemSpider can be used to visualize the structure.Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Cyano-4-methylbenzenesulfonamide is a compound that has been used in various chemical reactions
Mode of Action
It is known that sulfonamides, a group of compounds to which this compound belongs, often act as inhibitors of enzymes . They can bind to the active site of an enzyme, preventing the enzyme from catalyzing its usual reaction .
Biochemical Pathways
It is known that sulfonamides can interfere with the synthesis of folic acid in bacteria, inhibiting their growth
Result of Action
It is known that sulfonamides can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyano-4-methylbenzenesulfonamide are not fully understood due to the limited information available. It is known that sulfonamides, a group of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. It is known that sulfonamides can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. It is known that sulfonamides can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is known that the localization of mRNAs, which can be influenced by various factors, plays a crucial role in the regulation of gene expression .
Properties
IUPAC Name |
3-cyano-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQLQTXQLKIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358581 | |
Record name | 3-cyano-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353468-48-1 | |
Record name | 3-cyano-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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